molecular formula C10H9F3O2 B13468170 Methyl 4-(1,2,2-trifluoroethyl)benzoate

Methyl 4-(1,2,2-trifluoroethyl)benzoate

Cat. No.: B13468170
M. Wt: 218.17 g/mol
InChI Key: GYXBWIBYZLYYDY-UHFFFAOYSA-N
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Description

Methyl 4-(1,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 1,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,2,2-trifluoroethyl)benzoate typically involves the esterification of 4-(1,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(1,2,2-trifluoroethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • Methyl 4-(2,2,2-trifluoroethyl)benzoate
  • Methyl 2-(2,2,2-trifluoroethyl)benzoate
  • 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate

Comparison: Methyl 4-(1,2,2-trifluoroethyl)benzoate is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 4-(1,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C10H9F3O2/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8-9H,1H3

InChI Key

GYXBWIBYZLYYDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)F)F

Origin of Product

United States

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